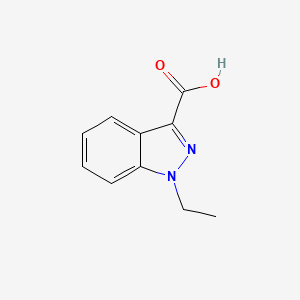

1-ethyl-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

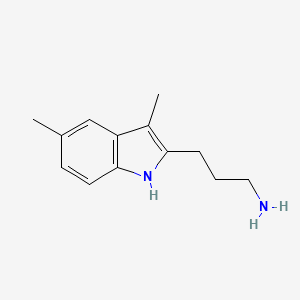

1-ethyl-1H-indazole-3-carboxylic acid is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been studied extensively due to their high biological activity . Indazoles have been incorporated in the synthesis of drugs and have exhibited various biological properties such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved via diazotization reactions . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . It offers an efficient and concise route to the synthesis of 1H-indazole-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O2, and its molecular weight is 162.145 . The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, and other related compounds has been reported .Chemical Reactions Analysis

The chemical reactions of 1H-indazole-3-carboxylic acid derivatives involve the formation of N-N bonds . The influence of the carbonyl and acetate groups on this type of compounds is analyzed energetically and structurally .作用機序

Target of Action

1-Ethyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of indazole derivatives are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and regulation, and their inhibition, regulation, or modulation can be beneficial in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to their target receptors . This binding can inhibit, regulate, or modulate the activity of the target kinases, leading to changes in cell signaling and regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which is beneficial in the treatment of cancer

Pharmacokinetics

The pharmacokinetics of indazole derivatives are generally influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This can lead to changes in cell signaling and regulation, potentially resulting in effects such as cell death in the case of cancer cells .

実験室実験の利点と制限

1EIC is a useful intermediate in the synthesis of various organic compounds. It is relatively easy to obtain and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is also relatively reactive and should be handled with care.

将来の方向性

1EIC has potential applications in drug discovery and development, organic synthesis, and biochemistry. It could be used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It could also be used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. Additionally, 1EIC could be used in the synthesis of other organic compounds, such as dyes and pigments, and could be used as a catalyst in various chemical reactions. Finally, 1EIC could be used in the development of new materials, such as polymers and nanomaterials.

合成法

1EIC can be synthesized by the condensation of ethyl chloroformate with 1-aminoindazole in the presence of triethylamine as a catalyst. This reaction is carried out in an inert atmosphere, at room temperature and under stirring. The yield of 1EIC is usually around 80%.

科学的研究の応用

1EIC is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. It has been used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.

Safety and Hazards

特性

IUPAC Name |

1-ethylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCETLOKNMOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)